2'-Deoxy-2'-fluorouridine-5'-triphosphate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’-fluorouridine-5’-triphosphate typically involves the fluorination of 2’-deoxyuridine followed by phosphorylation. The fluorination step can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The phosphorylation step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry .
Industrial Production Methods
Industrial production of 2’-Deoxy-2’-fluorouridine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-2’-fluorouridine-5’-triphosphate undergoes various chemical reactions, including substitution and phosphorylation. The fluorine atom in the compound makes it more resistant to enzymatic degradation, enhancing its stability in biological systems .
Common Reagents and Conditions
Common reagents used in the reactions involving 2’-Deoxy-2’-fluorouridine-5’-triphosphate include DAST, POCl3, and phosphoramidites. Reaction conditions typically involve anhydrous solvents and inert atmospheres to prevent hydrolysis and oxidation .
Major Products Formed
The major products formed from the reactions of 2’-Deoxy-2’-fluorouridine-5’-triphosphate include its phosphorylated derivatives and various fluorinated nucleoside analogs. These products are valuable in studying nucleic acid interactions and enzyme mechanisms .
Scientific Research Applications
2’-Deoxy-2’-fluorouridine-5’-triphosphate has a wide range of scientific research applications:
Mechanism of Action
2’-Deoxy-2’-fluorouridine-5’-triphosphate exerts its effects by acting as a substrate for RNA polymerase. It can replace uridine triphosphate (UTP) in the transcription process, leading to the incorporation of the fluorinated analog into RNA. This incorporation disrupts normal RNA function and inhibits protein synthesis. The compound targets RNA polymerase and other enzymes involved in nucleic acid metabolism, affecting various molecular pathways .
Comparison with Similar Compounds
2’-Deoxy-2’-fluorouridine-5’-triphosphate is unique compared to other nucleoside analogs due to its fluorine substitution, which enhances its stability and resistance to enzymatic degradation. Similar compounds include:
2’-Deoxy-5-fluorouridine: Another fluorinated nucleoside analog used in cancer therapy.
5-Fluorouracil: A widely used chemotherapeutic agent that inhibits thymidylate synthase.
2’-Deoxy-5-fluorocytidine: A DNA methyltransferase inhibitor with applications in cancer treatment.
These compounds share similar mechanisms of action but differ in their specific targets and applications, highlighting the versatility and uniqueness of 2’-Deoxy-2’-fluorouridine-5’-triphosphate .
Properties
IUPAC Name |
[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FN2O14P3/c10-6-7(14)4(24-8(6)12-2-1-5(13)11-9(12)15)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,14H,3H2,(H,19,20)(H,21,22)(H,11,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXHLIFQJYSIBK-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN2O14P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216965 | |
Record name | 2'-Deoxy-2'-fluorouridine-5'-triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66840-02-6 | |
Record name | 2'-Deoxy-2'-fluorouridine-5'-triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066840026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Deoxy-2'-fluorouridine-5'-triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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